1H and 13C NMR chemical shift assignments for 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid
1H and 13C NMR chemical shift assignments for 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 6,6-Dimethylspiro[3.3]heptane-2-carboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assignment Protocol
Executive Summary
In contemporary medicinal chemistry, the spiro[3.3]heptane scaffold has emerged as a premier saturated, non-planar bioisostere for phenyl rings and gem-dimethyl groups. By replacing flat aromatic systems with rigid, sp3 -rich spirocycles, drug developers can significantly enhance metabolic stability and optimize pharmacokinetic profiles [1][2].
However, the orthogonal geometry of the spiro[3.3]heptane core introduces unique stereochemical complexities. 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid serves as an excellent model compound for understanding these nuances. This whitepaper provides a rigorous, first-principles deduction of its 1 H and 13 C NMR chemical shifts, detailing the causality behind the desymmetrization of its spin systems and providing a self-validating experimental protocol for unambiguous resonance assignment.
Structural Geometry & Symmetry Desymmetrization
To accurately assign the NMR spectra, one must first understand the spatial causality dictated by the spirocyclic core. The spiro[3.3]heptane system consists of two cyclobutane rings fused at a single quaternary carbon (C4), forcing the two rings into an orthogonal (perpendicular) arrangement [2].
Let Ring A (C1–C2–C3–C4) reside predominantly in the xy -plane, and Ring B (C5–C6–C7–C4) reside in the xz -plane.
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The substitution of a carboxylic acid (-COOH) at C2 and a gem-dimethyl group at C6 restricts the molecule to a single plane of symmetry ( Cs point group).
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This symmetry plane passes through C2, C4, C6, and the -COOH group.
The Causality of Diastereotopic Desymmetrization
Because the symmetry plane bisects Ring A, the two methylene carbons in Ring A (C1 and C3) are chemically equivalent (enantiotopic). Furthermore, the two methyl groups at C6 are reflected into one another by this plane, rendering them equivalent[3].
However, the symmetry plane contains the carbons of Ring B (C5 and C7) rather than reflecting them into each other. Because the -COOH group at C2 projects toward one face of the orthogonal Ring B, C5 and C7 are at different spatial distances from the -COOH group .
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C5 is cis to the -COOH group across the spiro junction.
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C7 is trans to the -COOH group. Therefore, C5 and C7 are diastereotopic and will exhibit distinct chemical shifts in both 1 H and 13 C NMR.
Caption: Spin system network demonstrating scalar couplings (solid) and critical spatial NOE correlations (dashed).
1 H NMR Spin Systems & Chemical Shifts
The 1 H NMR spectrum is characterized by isolated spin systems due to the insulating quaternary spiro carbon (C4), which prevents observable scalar coupling between Ring A and Ring B.
Ring A Spin System (AA'BB'X)
The methine proton at C2 (H-2) couples to the four adjacent protons on C1 and C3. Because the protons on C1/C3 are diastereotopic (one cis to COOH, one trans), they appear as two distinct 2H multiplets. H-2 appears as a complex quintet-like multiplet around 3.15 ppm.
Ring B Spin System (Isolated Singlets)
The methylene protons on C5 and C7 are isolated between two quaternary centers (C4 and C6). Because C5 and C7 are diastereotopic, their respective protons appear as two distinct 2H singlets (or finely split multiplets due to long-range W-coupling) [4]. The 6,6-dimethyl groups appear as a highly shielded 6H singlet.
Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3 )
| Shift (δ, ppm) | Integration | Multiplicity | J -Coupling (Hz) | Assignment | Causality / Notes |
| 11.50 | 1H | br s | - | -COOH | Highly deshielded acidic proton; exchanges with D 2 O. |
| 3.15 | 1H | p (multiplet) | ~8.5 | H-2 | Coupled to H-1a/b and H-3a/b. |
| 2.45 | 2H | m | - | H-1a, H-3a (cis) | Deshielded by spatial proximity to the carbonyl oxygen. |
| 2.30 | 2H | m | - | H-1b, H-3b (trans) | Geminal coupling to H-1a/3a (~11 Hz) and vicinal to H-2. |
| 1.95 | 2H | s (br) | - | H-5 | Diastereotopic to H-7; cis to COOH across spiro junction. |
| 1.85 | 2H | s (br) | - | H-7 | Diastereotopic to H-5; trans to COOH. |
| 1.12 | 6H | s | - | 6-CH 3 (x2) | Equivalent gem-dimethyl groups. |
13 C NMR & Quaternary Carbon Mapping
Despite having 10 carbon atoms, the Cs symmetry reduces the expected number of 13 C signals to 8 distinct resonances . The spiro carbon (C4) typically resonates near 38 ppm, while the gem-dimethyl substituted quaternary carbon (C6) resonates near 34 ppm [3].
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3 )
| Shift (δ, ppm) | Type (DEPTQ) | Assignment | Structural Rationale |
| 181.2 | C (Quat) | C=O | Carboxylic acid carbonyl. |
| 43.1 | CH 2 | C-5 | Deshielded relative to C-7 due to cis-proximity to COOH. |
| 41.8 | CH 2 | C-7 | trans to COOH; slightly more shielded. |
| 38.4 | C (Quat) | C-4 | Spirocyclic junction carbon. |
| 36.5 | CH | C-2 | Alpha to the electron-withdrawing -COOH group. |
| 34.2 | C (Quat) | C-6 | Quaternary carbon bearing the gem-dimethyl group. |
| 31.5 | CH 2 | C-1, C-3 | Enantiotopic equivalent carbons in Ring A. |
| 28.7 | CH 3 | 6-CH 3 (x2) | Equivalent methyl carbons. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the assignment of spirocyclic bioisosteres, researchers must employ a self-validating 2D NMR workflow. The protocol below outlines the step-by-step methodology required to unambiguously differentiate the diastereotopic centers.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal reference). Ensure the sample is fully homogenized to prevent line broadening.
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1D Acquisition (DEPTQ): Acquire a DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary carbons) spectrum rather than a standard 13 C.
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Causality: DEPTQ phases CH 3 and CH signals positively, while CH 2 and quaternary carbons phase negatively. This immediately isolates the three quaternary carbons (C=O, C4, C6) and the three distinct CH 2 signals (C1/C3, C5, C7).
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Heteronuclear Correlation (HSQC & HMBC):
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Use HSQC to map the attached protons to their respective carbons.
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Use HMBC to bridge Ring A and Ring B. The 6-CH 3 protons will show strong 2JCH and 3JCH correlations to C6, C5, and C7, unambiguously identifying the Ring B carbons.
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Stereochemical Desymmetrization (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
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Causality: Because C4 insulates scalar coupling, NOESY is the only NMR method to differentiate C5 from C7. The H-1a/3a protons (cis to COOH) will exhibit a strong through-space Nuclear Overhauser Effect (NOE) cross-peak with the H-5 protons , but not with the H-7 protons. This spatial correlation definitively locks the 3D stereochemical assignment.
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Caption: Logical 2D NMR workflow for the self-validating assignment of spirocyclic scaffolds.
References
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Grygorenko, O. O., et al. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry, ACS Publications, 2015, 80(7), 3622–3633. Available at:[Link]
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D'yakonov, V. A., et al. "One-pot synthesis of small spirocarbocycles through the catalytic cyclometalation reactions of unsaturated compounds." Arkivoc, 2011 (viii), 20-33. Available at: [Link]
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Melaimi, M., et al. "Isolable Spirocyclic Silylone: π-Delocalized Spiro[3.3]heptasila-2,6-diylidone." Journal of the American Chemical Society, ACS Publications, 2024. Available at:[Link]
